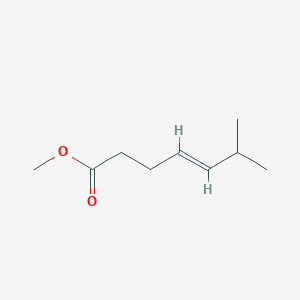

Methyl (E)-6-methylhept-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-6-methylhept-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFUSBQFKQNUIR-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112375-56-1 | |

| Record name | Hept-4-enoic acid, 6-methyl-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Methyl E 6 Methylhept 4 Enoate and Its Analogues

Strategic Total Synthesis and Fragment Coupling

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. brynmawr.edu These methods are instrumental in the synthesis of complex molecules, including analogues of methyl (E)-6-methylhept-4-enoate. The power of palladium catalysis lies in its ability to facilitate the coupling of various organic electrophiles with organometallic reagents. brynmawr.edu

In the context of synthesizing unsaturated esters, palladium catalysts can be used for the γ-arylation of α,β-unsaturated esters. brynmawr.edu This extends the well-established α-arylation chemistry to the vinylogous position, offering a route to introduce substituents at the γ-carbon. brynmawr.edu While direct examples for this compound are not prevalent in the provided literature, the principle can be applied to its precursors. For instance, a suitable precursor with a leaving group at the 6-position could be coupled with an appropriate organometallic reagent in the presence of a palladium catalyst to construct the desired carbon skeleton.

A general method for the palladium-catalyzed synthesis of methyl aryl ethers from (hetero)aryl halides and methanol (B129727) highlights the versatility of these catalysts. mit.edu This demonstrates the broad applicability of palladium-catalyzed reactions in forming key functional groups under mild conditions, a principle that can be extended to the synthesis of complex esters. mit.edu

Conjugate Addition and Direct Addition Methodologies (e.g., Organocuprate Chemistry)

Organocuprate reagents, often referred to as Gilman reagents, are highly effective for creating carbon-carbon bonds through conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This method is particularly relevant for the synthesis of this compound and its analogues. The reaction involves the addition of an organocuprate to the β-position of an α,β-unsaturated ester. masterorganicchemistry.com

The general mechanism involves the formation of a copper-alkene π-complex, followed by the irreversible formation of a new carbon-carbon bond. iupac.org This process is known for its high stereoselectivity. iupac.org For the synthesis of this compound, a suitable α,β-unsaturated ester precursor could be reacted with an appropriate lithium diorganocuprate, such as lithium diisopropylcuprate, to introduce the isopropyl group at the 6-position.

Unlike more reactive organolithium and Grignard reagents that tend to add directly to the carbonyl carbon (1,2-addition), organocuprates selectively perform conjugate addition. masterorganicchemistry.comyoutube.com This selectivity is crucial for constructing the desired carbon framework of the target molecule. The reaction proceeds through an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com The use of aprotic solvents like diethyl ether or tetrahydrofuran (B95107) is common for these reactions. iupac.org

The asymmetric synthesis of homochiral α-amino acids has been achieved through the conjugate addition of organocuprates to a chiral acceptor, demonstrating the potential for stereocontrolled synthesis using this methodology. rsc.org

Aldol (B89426) Condensation Strategies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.com This strategy can be adapted for the synthesis of precursors to this compound.

A base-catalyzed aldol condensation typically involves the deprotonation of an α-carbon to a carbonyl group to form an enolate, which then acts as a nucleophile. magritek.com For instance, the reaction of a ketone with an appropriate aldehyde can lead to the formation of the carbon skeleton required for the target molecule. Subsequent transformations would then be necessary to arrive at the final ester.

While direct synthesis of this compound via a single aldol condensation is complex, the reaction is invaluable for building key fragments of the molecule. The stereochemical outcome of the aldol reaction can often be controlled, providing access to specific isomers of the product.

Reductive Transformations (e.g., Catalytic Hydrogenation)

Catalytic hydrogenation is a widely used method for the reduction of unsaturated bonds, such as carbon-carbon double or triple bonds. In the synthesis of this compound analogues, this reaction can be employed to selectively reduce a more unsaturated precursor.

For example, if a synthetic route yields a diene or an alkyne precursor, catalytic hydrogenation using specific catalysts (e.g., Lindlar's catalyst for the syn-hydrogenation of alkynes to Z-alkenes) can be used to obtain the desired (E)-alkene geometry, although this often requires careful selection of catalyst and reaction conditions to control stereoselectivity. More commonly, hydrogenation would be used to saturate a double bond in a precursor to create a saturated analogue or to remove a protecting group.

Oxidative Transformations (e.g., PCC Oxidation)

Pyridinium chlorochromate (PCC) is a selective oxidizing agent used to convert primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.com This reagent is advantageous because it typically does not over-oxidize aldehydes to carboxylic acids, a common side reaction with stronger oxidizing agents. masterorganicchemistry.com

In a synthetic sequence leading to this compound, PCC oxidation could be used to oxidize a precursor alcohol to the corresponding aldehyde or ketone. For example, if a synthetic route involves the construction of an alcohol at a position that needs to be converted to a carbonyl for subsequent reactions (like a Wittig reaction to form the double bond), PCC would be an ideal reagent. The reaction is typically carried out in a solvent like dichloromethane. wikipedia.org The mechanism of PCC oxidation is thought to be a type of elimination reaction. masterorganicchemistry.com

Decarboxylation Reactions (e.g., Krapcho Decarboxylation)

Decarboxylation is the removal of a carboxyl group from a molecule. The Krapcho decarboxylation is a specific method used for the decarboxylation of esters that have an electron-withdrawing group at the β-position. This reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with the addition of a salt, such as lithium chloride or sodium chloride, and water.

In the context of synthesizing this compound, a Krapcho decarboxylation could be a key step if the synthetic strategy involves a malonic ester synthesis-type approach. For instance, a precursor diester could be synthesized where one of the ester groups is at a position that, upon removal, generates the desired structure. A 2023 study highlighted the dual role of LiCl in both Krapcho decarboxylation and subsequent ester hydrolysis. organic-chemistry.org

Ring-Opening Reactions for Precursor Synthesis

Ring-opening reactions of cyclic precursors can be a powerful strategy for the stereoselective synthesis of acyclic molecules. For the synthesis of this compound, a suitably substituted cyclic ether or lactone could serve as a precursor.

The stereochemistry of the substituents on the ring can be translated into the stereochemistry of the final acyclic product. For example, the ring-opening of a cyclic ether with an organometallic reagent can introduce a new carbon-carbon bond and generate a hydroxyl group, which can then be further manipulated. This approach allows for the control of stereocenters that might be difficult to establish using other methods. The synthesis of possible intermediates in the biosynthesis of mycolic acids, which are structurally related to the target molecule, has been a focus of such synthetic efforts. nih.gov

Mechanistic Investigations of Reactions Involving Methyl E 6 Methylhept 4 Enoate

Detailed Reaction Mechanism Elucidation

The reactions involving Methyl (E)-6-methylhept-4-enoate, like other unsaturated esters, are governed by the interplay of its functional groups: the ester and the carbon-carbon double bond. The elucidation of its reaction mechanisms often involves studying analogous, less complex unsaturated esters.

One fundamental reaction is hydrolysis, which can be catalyzed by either acid or base. In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate. Finally, the elimination of methanol (B129727) yields the carboxylic acid, (E)-6-methylhept-4-enoic acid, and regenerates the acid catalyst. tib.eu

Base-promoted hydrolysis , also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a strong base. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion. tib.eu

Another significant reaction is the OH-initiated degradation in the atmosphere. The mechanism involves the addition of a hydroxyl radical (OH) to the carbon-carbon double bond, a process favored by the electron-rich nature of the double bond. This addition is reversible and leads to the formation of an OH-adduct. The reaction exhibits a negative temperature dependence, which supports the reversible adduct formation mechanism. figshare.com

Regioselectivity and Chemoselectivity Studies

In reactions involving nucleophilic attack, this compound presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the unsaturated system (C4). This leads to the possibility of 1,2-addition (at the carbonyl group) versus 1,4-conjugate addition (at the double bond).

The regioselectivity of these additions is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition to the carbonyl group. This is due to the highly localized charge on the carbonyl carbon, which favors attack by charge-dense nucleophiles. In contrast, "soft" nucleophiles, like Gilman cuprates (organocopper reagents), preferentially undergo 1,4-conjugate addition . The delocalized nature of the π-system in the α,β-unsaturated ester allows for attack at the β-carbon, leading to the formation of an enolate intermediate.

Chemoselectivity studies also explore the selective reaction of one functional group in the presence of others. For instance, in the presence of a reducing agent like sodium borohydride, the carbonyl group of an α,β-unsaturated ester can be selectively reduced to an alcohol, leaving the carbon-carbon double bond intact, particularly at low temperatures. Conversely, catalytic hydrogenation with reagents like H₂/Pd-C will typically reduce both the double bond and the carbonyl group.

Stereochemical Outcomes and Factors Influencing Stereocontrol

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The (E)-configuration of the double bond can influence the stereochemical outcome of reactions at or near the double bond.

In reactions such as dihydroxylation or epoxidation of the double bond, the incoming reagent can approach from either face of the planar double bond. In the absence of a chiral catalyst or directing group, this typically results in a racemic or diastereomeric mixture of products. However, the use of chiral catalysts, such as those employed in Sharpless asymmetric dihydroxylation or epoxidation, can induce high levels of stereocontrol, leading to the preferential formation of one enantiomer.

For reactions occurring at the α-carbon (C3), the formation of a new stereocenter is possible. For example, the deprotonation of the α-carbon to form an enolate, followed by reaction with an electrophile, can generate a new chiral center. The stereochemical outcome of such reactions is influenced by the geometry of the enolate (E or Z) and the steric hindrance posed by the substituents on the enolate and the incoming electrophile. The use of chiral auxiliaries or catalysts can effectively control the stereochemistry of these transformations.

Pericyclic Reaction Pathways

This compound, as an alkene, can participate as a dienophile in Diels-Alder reactions , a class of pericyclic reactions. organic-chemistry.orgsigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgsigmaaldrich.com The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the ester group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

When reacting with a symmetrical diene like 1,3-butadiene, the reaction yields a cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product; thus, the (E)-configuration of the starting material leads to a specific stereoisomer of the product.

With an unsymmetrical diene, the regioselectivity of the Diels-Alder reaction becomes a key consideration. The substitution pattern on both the diene and the dienophile directs the orientation of the cycloaddition to form predominantly one regioisomer. This is governed by the electronic effects of the substituents, which influence the orbital coefficients of the Frontier Molecular Orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com

The endo rule often predicts the major stereochemical outcome in Diels-Alder reactions involving cyclic dienes. organic-chemistry.org This preference for the endo product is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. organic-chemistry.org

Photochemical Reaction Pathways and Product Formation

The photochemistry of α,β-unsaturated esters like this compound can lead to a variety of products through different reaction pathways. Upon absorption of UV light, the molecule is promoted to an excited state. One possible pathway is a [2+2] cycloaddition , either intramolecularly if the chain is long enough to allow it, or intermolecularly with another alkene to form cyclobutane (B1203170) derivatives.

Another significant photochemical reaction is E-Z isomerization around the double bond. The absorption of light can lead to the temporary breaking of the π-bond, allowing for rotation around the single bond, followed by relaxation back to either the (E) or (Z) isomer.

Recent research has shown that α,β-unsaturated esters can undergo a contra-thermodynamic positional isomerization to β,γ-alkenyl esters via a photoenolization pathway. acs.org This involves a sigmaaldrich.comCurrent time information in Bangalore, IN.-hydride shift from the γ-position to the carbonyl oxygen in the excited state of the (Z)-isomer, forming a transient ketene (B1206846) hemiacetal. acs.org This intermediate can then be protonated to yield the β,γ-unsaturated ester. acs.org While the starting material is the (E)-isomer, photochemical isomerization to the (Z)-isomer can precede this reaction pathway.

Thermal Reaction Pathways

Under thermal conditions, in the absence of other reagents, this compound is relatively stable. However, at high temperatures, it can undergo isomerization and decomposition reactions. One possible thermal pathway is a sigmatropic rearrangement , such as a sigmaaldrich.comCurrent time information in Bangalore, IN.-hydride shift, if the molecule can adopt a suitable conformation.

Another potential thermal reaction is a retro-ene reaction , although this is more common in molecules with a specific structural arrangement that facilitates this concerted process. The retro-ene reaction involves the cleavage of a C-C and a C-H bond and the formation of two new π-bonds.

In the context of atmospheric chemistry, the thermal decomposition of the OH-adducts formed from the reaction with hydroxyl radicals can lead to various degradation products. figshare.com The specific products formed would depend on the subsequent reactions of the radical intermediates with other atmospheric species like oxygen.

Advanced Spectroscopic and Chromatographic Characterization of Methyl E 6 Methylhept 4 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For Methyl (E)-6-methylhept-4-enoate, both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework and confirm the E-configuration of the double bond.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The trans-configuration of the double bond is typically confirmed by the coupling constant (J-value) between the vinylic protons, which is expected to be in the range of 12-18 Hz.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The chemical shifts of the olefinic carbons can further support the assignment of the E-isomer.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Number | Structure | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| 1 | CH₃-O- | 3.67 (s, 3H) | 51.5 |

| 2 | -C(=O)- | - | 173.0 |

| 3 | -CH₂-C(=O) | 2.35 (t, 2H) | 35.0 |

| 4 | =CH-CH₂- | 5.50 (dt, 1H) | 124.0 |

| 5 | =CH-CH( | 5.55 (dt, 1H) | 135.0 |

| 6 | -CH(CH₃)₂ | 2.25 (m, 1H) | 31.0 |

| 7 | -CH(CH₃)₂ | 0.95 (d, 6H) | 22.5 |

| 8 | -O-CH₃ | - | - |

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺, although it may be weak. The fragmentation pattern is dominated by cleavages characteristic of methyl esters and branched hydrocarbons. Key fragmentation pathways include the McLafferty rearrangement, which is characteristic of carbonyl compounds, and α-cleavage.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion [M]⁺ |

| 125 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 99 | [M - C₄H₉]⁺ | Cleavage at the branched carbon |

| 74 | [CH₃OC(=O)CH₂CH₂]⁺ | McLafferty rearrangement |

| 59 | [COOCH₃]⁺ | α-cleavage |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the ester and alkene functional groups.

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester group. The C=C stretching of the trans-alkene typically appears around 1650 cm⁻¹, and the out-of-plane C-H bending vibration for the trans-double bond gives a strong, characteristic band around 965 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2960-2850 | C-H stretch | Alkyl |

| 1740 | C=O stretch | Ester |

| 1650 | C=C stretch | Alkene (trans) |

| 1250-1000 | C-O stretch | Ester |

| 965 | C-H bend (out-of-plane) | trans-Alkene |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers.

Gas Chromatography (GC) and Chiral Gas Chromatography

Gas chromatography is the method of choice for analyzing volatile compounds like this compound. A non-polar or medium-polarity capillary column can be used to assess the purity of the compound and separate it from other volatile impurities.

For the separation of enantiomers, if the molecule is chiral, Chiral Gas Chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based chiral columns are often effective for the separation of such esters.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of this compound, particularly for determining the enantiomeric excess (ee) of a chiral sample. Chiral HPLC involves the use of a chiral stationary phase. Alternatively, the compound can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

Computational Chemistry and Theoretical Studies of Methyl E 6 Methylhept 4 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

There are no specific Density Functional Theory (DFT) studies available in the public domain for Methyl (E)-6-methylhept-4-enoate. Such calculations would typically provide valuable information, including:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including key bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.

Without dedicated studies, no data tables for these parameters can be generated.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound have not been published. MD simulations would be instrumental in understanding:

Conformational Flexibility: Exploring the different spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds and how these conformations interconvert over time.

Solvation Effects: Simulating the behavior of the molecule in different solvents to understand how intermolecular interactions with the solvent affect its structure and dynamics.

Aggregate Behavior: At higher concentrations, MD could predict how molecules of this compound might interact with each other.

As no research has been conducted, there is no data to present on the conformational dynamics or interaction potentials of this compound.

Transition State Modeling and Reaction Pathway Prediction

There is no available research on the modeling of transition states or the prediction of reaction pathways involving this compound. Such studies would be critical for:

Understanding Reactivity: Identifying the energy barriers for various chemical reactions, such as hydrolysis of the ester group or addition reactions at the carbon-carbon double bond.

Mechanism Elucidation: Detailing the step-by-step process of a chemical transformation, including the geometry of the transition state—the highest energy point along the reaction coordinate.

The absence of this research means that the kinetics and mechanisms of reactions involving this specific ester remain unexplored from a computational standpoint.

Prediction of Spectroscopic Parameters

While computational methods are frequently used to predict spectroscopic data, no such predictions have been published for this compound. Theoretical calculations can provide:

NMR Spectra: Prediction of ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

Infrared (IR) Spectra: Calculation of vibrational frequencies to help assign the peaks observed in experimental IR spectra, corresponding to specific functional groups and vibrational modes.

UV-Vis Spectra: Prediction of electronic transitions that give rise to absorption in the ultraviolet and visible regions.

Without these computational studies, a theoretical benchmark for the spectroscopic properties of this compound is not available.

Role of Methyl E 6 Methylhept 4 Enoate and Its Derivatives in Complex Chemical Synthesis

Building Block in Natural Product Synthesis

The strategic placement of functional groups within Methyl (E)-6-methylhept-4-enoate makes it an ideal starting material or intermediate for the synthesis of various natural products and their analogues. Its carbon chain can be readily incorporated into larger molecules, and the double bond provides a handle for stereoselective modifications.

This compound is a key precursor for the synthesis of the acyl portion of certain capsaicinoids, the pungent compounds found in chili peppers. The corresponding carboxylic acid, (E)-6-methylhept-4-enoic acid, is directly utilized in the synthesis of nornorcapsaicin nih.gov. The synthesis involves the amidation of (E)-6-methylhept-4-enoic acid with vanillylamine to form the final capsaicinoid structure. The methyl ester can be readily hydrolyzed to the required carboxylic acid, highlighting its role as a stable and accessible precursor for these bioactive compounds.

| Precursor | Target Capsaicinoid | Key Synthetic Step |

| (E)-6-methylhept-4-enoic acid | Nornorcapsaicin | Amidation with vanillylamine |

The introduction of specific side chains at the C17 position of the steroid nucleus is crucial for their biological activity. While direct utilization of this compound in steroid side chain synthesis is not extensively documented in publicly available literature, its chemical structure is well-suited for such applications. General methodologies for steroid side chain construction often employ Wittig-Horner-Emmons reactions with 17-oxosteroids rug.nl. Unsaturated esters, like this compound, are ideal substrates for creating the desired side chain with specific stereochemistry and functionality. The double bond in the heptenoate chain allows for further modifications, such as hydrogenation, epoxidation, or hydroxylation, to generate a diverse array of steroid analogues.

| General Reaction | Steroid Precursor | Potential Reagent | Resulting Structure |

| Wittig-Horner-Emmons | 17-Oxosteroid | Phosphonate of this compound | Steroid with C17 unsaturated side chain |

Terpenoids and sesquiterpenoids are a large and diverse class of natural products built from isoprene units mdpi.comnih.gov. The synthesis of complex terpenoids often requires the use of functionalized building blocks to construct the carbon skeleton. Although specific examples of the incorporation of this compound into terpenoid frameworks are not prominent in the literature, its structure represents a C7 building block that could be strategically employed in the synthesis of non-natural terpenoid analogues. The ester functionality can be reduced to an alcohol or converted to other functional groups, while the double bond can participate in cyclization reactions, which are characteristic of terpenoid biosynthesis and synthesis.

| Compound Class | Biosynthetic Precursors | Potential Synthetic Role of this compound |

| Terpenoids | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Introduction of a functionalized C7 fragment |

| Sesquiterpenoids | Farnesyl pyrophosphate | Modification of the carbon skeleton to create novel analogues |

The synthesis of analogues of complex natural products is a critical endeavor in medicinal chemistry to improve efficacy and explore structure-activity relationships.

While there is no direct evidence of this compound being used in the synthesis of Pateamine A analogues, its potential as a precursor for analogues of the antibiotic Fusidic Acid is significant. Fusidic acid possesses a side chain of (Z)-6-methylhept-5-enoic acid nih.gov. The structural similarity to this compound is notable. Synthetic strategies could involve the isomerization of the double bond from the E to the Z configuration and shifting its position from C4 to C5. Such modifications would allow for the creation of a library of fusidic acid analogues with potentially altered biological activities.

| Natural Product | Natural Side Chain | Potential Analogue Precursor | Required Modifications |

| Fusidic Acid | (Z)-6-methylhept-5-enoic acid | This compound | Isomerization (E to Z), Double bond migration (C4 to C5) |

Precursor for Specialty Chemicals and Advanced Materials

Beyond its role in natural product synthesis, the chemical reactivity of this compound makes it a potential precursor for a range of specialty chemicals. The presence of both an ester and a double bond allows for its use in polymerization reactions to create novel polymers with specific properties. The double bond can undergo radical or cationic polymerization, while the ester group can be involved in condensation polymerization or be modified post-polymerization.

Furthermore, the structural motifs present in this compound are found in various fragrance and flavor compounds. For instance, compounds like 5-methyl-hept-2-en-4-one are used as fragrance ingredients with hazelnut-like notes google.com. Similarly, other branched-chain unsaturated alcohols and ketones are valued in the fragrance industry google.comnih.gov. Through chemical transformations such as reduction of the ester to an alcohol or conversion to a ketone, this compound could serve as a versatile precursor for the synthesis of new fragrance and flavor molecules with unique sensory profiles.

| Potential Application | Relevant Functional Group(s) | Example of Related Specialty Chemical |

| Polymer Synthesis | Double bond, Ester | Polyesters, Polyacrylates |

| Fragrance and Flavor | Carbon skeleton, Double bond | 5-methyl-hept-2-en-4-one (hazelnut aroma) google.com |

Environmental Research and Degradation Pathways of Methyl E 6 Methylhept 4 Enoate

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of Methyl (E)-6-methylhept-4-enoate is anticipated to proceed primarily through pathways established for other aliphatic and unsaturated hydrocarbons and esters. In various environmental matrices such as soil and water, microorganisms are the principal drivers of degradation. nih.govnih.gov Bacteria, in particular, are known to degrade a wide array of hydrocarbons. nih.gov The initial steps in the biodegradation of this compound would likely involve two main enzymatic attacks: hydrolysis of the ester linkage and oxidation of the aliphatic chain.

Microbial esterases would catalyze the hydrolysis of the methyl ester bond, yielding methanol (B129727) and (E)-6-methylhept-4-enoic acid. chemguide.co.ukwikipedia.org This is a common and energetically favorable reaction. Following hydrolysis, the resulting carboxylic acid can be further metabolized. The presence of the double bond in the fatty acid chain suggests that it can be a target for microbial enzymes. Bacteria are capable of degrading unsaturated hydrocarbons through both aerobic and anaerobic pathways. nih.gov Under aerobic conditions, monooxygenase or dioxygenase enzymes could initiate the breakdown by incorporating oxygen atoms, leading to the formation of intermediates that can enter central metabolic pathways like the beta-oxidation cycle. researchgate.net

Table 1: Predicted Microbial Degradation Products of this compound

| Initial Compound | Primary Degradation Pathway | Key Intermediates | Final Products (Aerobic) |

| This compound | Ester Hydrolysis & Beta-Oxidation | (E)-6-methylhept-4-enoic acid, Methanol | Carbon Dioxide, Water |

Photochemical Degradation Processes in Aquatic and Atmospheric Systems

As a volatile organic compound (VOC), this compound released into the atmosphere will be subject to photochemical degradation. researchgate.netutexas.eduepa.gov The primary atmospheric oxidants are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•). nih.govacs.org The reaction with hydroxyl radicals is expected to be a major degradation pathway during the daytime. The •OH radical can add across the carbon-carbon double bond or abstract a hydrogen atom from the alkyl portion of the molecule. The presence of the double bond significantly increases the reactivity of the molecule towards •OH radicals and ozone.

In aquatic environments, direct photolysis is less likely to be a significant degradation pathway unless the molecule can absorb sunlight directly. However, indirect photolysis can occur, where other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species such as singlet oxygen and hydroxyl radicals. acs.orgnih.gov These reactive species can then react with and degrade this compound. nih.gov

The atmospheric lifetime of this compound will be determined by its reaction rates with these oxidants. The products of these atmospheric reactions are likely to be smaller, more oxygenated compounds such as aldehydes, ketones, and carboxylic acids, which can contribute to the formation of secondary organic aerosol (SOA). sciencedaily.comacs.org

Table 2: Estimated Atmospheric Half-Life of a Representative Unsaturated Ester with Atmospheric Oxidants

| Oxidant | Typical Concentration (molecules cm⁻³) | Estimated Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Half-Life |

| •OH (Hydroxyl Radical) | 2 x 10⁶ | 5 x 10⁻¹¹ | ~ 4 hours |

| O₃ (Ozone) | 7 x 10¹¹ | 1 x 10⁻¹⁷ | ~ 3 days |

| NO₃• (Nitrate Radical) | 5 x 10⁸ | 2 x 10⁻¹⁴ | ~ 20 minutes (nighttime) |

Note: These are estimated values for a representative unsaturated ester and may not reflect the exact values for this compound.

Chemical Fate and Environmental Transformations

Beyond biodegradation and photochemical degradation, this compound can undergo other chemical transformations in the environment. One of the most significant of these is hydrolysis. The ester linkage is susceptible to hydrolysis in aqueous environments, a reaction that can be catalyzed by both acids and bases. chemguide.co.ukwikipedia.org In acidic waters, the hydrolysis is a reversible reaction that yields methanol and (E)-6-methylhept-4-enoic acid. chemguide.co.uk In alkaline waters (a process also known as saponification), the reaction is irreversible and produces methanol and the corresponding carboxylate salt. wikipedia.org The rate of hydrolysis is dependent on pH and temperature. While the reaction with pure water is generally slow, the presence of acids or bases significantly accelerates the process. chemguide.co.uk

Oxidation is another key transformation pathway, particularly for the unsaturated carbon-carbon bond. In addition to photochemical oxidation in the atmosphere, chemical oxidation can occur in aquatic environments. Strong oxidizing agents present in water can react with the double bond, leading to cleavage of the molecule and the formation of smaller, more oxidized products. The susceptibility of unsaturated fatty acid esters to oxidation is well-established. mdpi.com

The environmental partitioning of this compound will also influence its fate. Its volatility suggests it will partition to the atmosphere, while its moderate water solubility and lipophilicity (inferred from its structure) indicate it may also be found in water and sorbed to organic matter in soil and sediment.

Structure Reactivity and Structure Activity Relationships in Analogues of Methyl E 6 Methylhept 4 Enoate

Influence of Stereochemistry on Chemical Reactivity and Selectivity

Stereochemistry, particularly the configuration of double bonds and chiral centers, is a fundamental determinant of a molecule's reactivity. In analogues of Methyl (E)-6-methylhept-4-enoate, the geometric isomerism of the carbon-carbon double bond significantly influences reaction pathways and product selectivity.

The (E) and (Z) configurations of the double bond dictate the spatial arrangement of the substituents, which in turn affects the accessibility of the reactive sites to reagents. studymind.co.uklibretexts.org The (E)-isomer, with its trans-arrangement of higher priority groups, and the (Z)-isomer, with its cis-arrangement, present different steric environments. docbrown.infomasterorganicchemistry.com This difference is critical in reactions such as epoxidation, hydrogenation, or cyclization, where the approach of a reagent is sensitive to steric hindrance. For instance, the elimination of water from maleic acid (the Z-isomer) is more facile than from fumaric acid (the E-isomer) because the hydroxyl groups are positioned closer together in the Z configuration. docbrown.info

Furthermore, the presence of chiral centers, as seen in many pheromone analogues, introduces another layer of stereochemical influence. nih.govmdpi.com The absolute configuration at a chiral center can direct the stereochemical outcome of a reaction at a nearby functional group, a phenomenon known as asymmetric induction. Enantioselective syntheses are often required to produce a specific stereoisomer, which is crucial as different stereoisomers can exhibit vastly different biological activities. nih.govmdpi.com

The reactivity of different stereoisomers can be compared through kinetic studies or by analyzing the product distribution of stereoselective reactions. For example, the rate of a reaction may differ significantly between (E) and (Z) isomers due to the different energy barriers for the transition states.

| Reaction Type | Influence of (E)/(Z) Isomerism | Example |

| Addition Reactions | The stereochemistry of the starting alkene can determine the stereochemistry of the product in reactions like dihydroxylation or epoxidation. | Syn-dihydroxylation of a (Z)-alkene yields a meso compound, while the same reaction on an (E)-alkene yields a racemic mixture. |

| Elimination Reactions | The relative positions of leaving groups and protons are critical. Anti-periplanar geometry is often favored. | The rate of E2 elimination can be significantly faster for an isomer that can readily adopt the required anti-periplanar conformation. |

| Pericyclic Reactions | The stereochemical outcome is governed by the Woodward-Hoffmann rules, which are dependent on the symmetry of the molecular orbitals of the starting isomer. | A Diels-Alder reaction involving a (Z)-dienophile will result in a product with a different stereochemistry compared to the same reaction with an (E)-dienophile. |

Electronic and Steric Effects on Reaction Outcomes and Stability

The chemical behavior of this compound and its analogues is governed by a combination of electronic and steric effects. These factors influence the stability of the molecule and the transition states of its reactions, thereby directing reaction outcomes.

Electronic Effects: The ester group (-COOCH₃) is an electron-withdrawing group, which influences the electron density of the C=C double bond. This polarization affects the molecule's susceptibility to nucleophilic or electrophilic attack. Modifications to the ester, such as replacing the methyl group with a more electron-donating or electron-withdrawing group, can alter the reactivity of the entire molecule. For instance, human carboxylesterase 2 (hCE2) is sensitive to the electron density of the substrate, leading to different hydrolysis rates for esters with different electronic properties. nih.gov

Steric Effects: The size and spatial arrangement of substituent groups can hinder or facilitate the approach of reagents. In this compound, the isopropyl group at one end of the double bond and the ester group at the other create a specific steric environment. Increasing the bulk of the ester group (e.g., replacing methyl with tert-butyl) would increase steric hindrance, potentially slowing down reactions at the double bond or the carbonyl carbon. Studies on ester prodrugs have shown that steric hindrance significantly affects the rate of hydrolysis by human carboxylesterase 1 (hCE1). nih.gov

The stability of the molecule is also influenced by these effects. For example, (E)-alkenes are generally more stable than their corresponding (Z)-isomers due to reduced steric strain between the substituents on the double bond. docbrown.info

| Structural Modification | Primary Effect | Predicted Impact on Reactivity |

| Replacing methyl ester with tert-butyl ester | Steric Hindrance | Decreased rate of hydrolysis and reactions at the carbonyl group. |

| Introducing an electron-withdrawing group near the double bond | Electronic | Increased susceptibility to nucleophilic attack at the double bond. |

| Introducing an electron-donating group near the double bond | Electronic | Increased susceptibility to electrophilic attack at the double bond. |

| Changing the position of the methyl branch | Steric & Electronic | Altered stability and regioselectivity of addition reactions. |

Structure-Activity Relationships in Chemical Ecology Contexts (e.g., volatile compounds, pheromone components)

This compound is a volatile organic compound that can act as a semiochemical, a chemical signal that mediates interactions between organisms. ontosight.ai In the context of chemical ecology, particularly as a pheromone component, the relationship between its structure and biological activity is highly specific. nih.gov

Pheromones are detected by specialized receptors in insects, and the binding of a pheromone to its receptor is a highly selective process, akin to a lock and key mechanism. nih.gov Even minor changes in the structure of the pheromone can lead to a significant loss of biological activity. nih.govpsu.edu

For many insect species, a precise blend of stereoisomers is required for an optimal behavioral response. psu.eduscispace.com For example, the sex pheromone of the California red scale, Aonidiella aurantii, is a mixture of two stereoisomers of 3-methyl-6-isopropenyl-9-decen-1-yl acetate. nih.govepa.gov The use of synthetic pheromones for mating disruption is a key strategy in integrated pest management for this species. apvma.gov.aucalpoly.edunih.gov

Studies on analogues of insect pheromones reveal critical structure-activity relationships:

Geometry of the Double Bond: The (E)/(Z) configuration is often crucial. For many species, only one isomer is active, and the other may be inactive or even inhibitory. psu.edu

Chirality: The absolute configuration of chiral centers is paramount. Often, only one enantiomer is biologically active. nih.govnih.gov

Functional Group: The type and position of functional groups (e.g., ester, alcohol, ketone) are critical for receptor binding. nih.gov

Carbon Chain Length and Branching: Variations in the length of the carbon chain or the position of methyl branches can drastically reduce or eliminate activity. scispace.comoup.com

Research on the white peach scale, Pseudaulacaspis pentagona, has shown that males from different geographical locations (Florida vs. France) respond differently to the components of the female sex pheromone, suggesting that subtle variations in the pheromone blend can contribute to reproductive isolation. nih.gov The Florida males are attracted to (R,Z)-3,9-dimethyl-6-isopropenyl-3,9-decadien-1-ol propionate (B1217596) alone, whereas the corresponding alcohol is reported to be necessary to elicit a full sexual response in French males. nih.gov

| Analogue Modification | Observed Effect on Pheromonal Activity | Example Species |

| Change in double bond geometry (e.g., E,Z to E,E) | Significant reduction or loss of activity. psu.edu | Pityogenes chalcographus (bark beetle) |

| Change in enantiomeric configuration (e.g., R to S) | Often, only one enantiomer is active; the other can be inactive or inhibitory. nih.gov | Many insect species |

| Alteration of a side chain | Marked reduction in pheromonal activity. scispace.com | Matsucoccus josephi (pine bast scale) |

| Removal of a key functional group | Loss of biological function. oup.com | Atta texana (leaf-cutter ant) |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The creation of a single, specific enantiomer of a chiral molecule is a critical challenge in modern chemical synthesis. For a compound like Methyl (E)-6-methylhept-4-enoate, achieving high enantioselectivity is paramount for its potential biological applications. Future research is intensely focused on designing sophisticated catalysts that can control the three-dimensional arrangement of atoms during the reaction.

Transition Metal Catalysis: A primary avenue of research involves the use of transition metals combined with chiral ligands. libretexts.org These ligands create a chiral environment around the metal center, which then directs the reactants to combine in a specific orientation. libretexts.org For the synthesis of unsaturated esters, copper-phosphine complexes have shown promise in asymmetric conjugate reduction reactions. acs.org Similarly, ruthenium-based catalysts are well-known for their effectiveness in the asymmetric hydrogenation of various unsaturated esters, which could be adapted for the specific double bond in the heptenoate structure. The key challenge is to design a ligand that is sterically and electronically tuned for the specific substrate, this compound, to achieve high enantiomeric excess (ee).

Organocatalysis: A significant shift in asymmetric synthesis has been the rise of organocatalysis, which uses small organic molecules as catalysts, avoiding potentially toxic or expensive metals. Chiral amines and N-heterocyclic carbenes (NHCs) are at the forefront of this field. pnas.orgnih.gov For instance, chiral NHCs can catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then undergo various enantioselective reactions. pnas.org Cinchona-derived organocatalysts have also been successfully used in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, a reaction type that shares structural similarities with the target molecule's precursors. nih.gov Developing an organocatalytic system for this compound would involve designing a catalyst that can effectively recognize the prochiral center and facilitate a highly stereocontrolled bond formation.

Biocatalysis: Enzymes represent nature's own chiral catalysts, offering unparalleled selectivity under mild conditions. nih.gov Ketoreductases (KREDs), for example, are widely used for the asymmetric reduction of keto-esters to produce chiral hydroxy-esters, which are valuable synthetic intermediates. nih.gov A potential biocatalytic route to a chiral precursor of this compound could involve the enzymatic reduction of a corresponding β-keto ester. The process of "directed evolution" can further be used to tailor an enzyme's activity and selectivity for this specific, non-natural substrate.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Specific Example | Potential Application | Key Advantage |

| Transition Metal | Chiral Phosphine-Copper Complex acs.org | Asymmetric conjugate addition/reduction | High turnover numbers and reactivity |

| Transition Metal | (R)-BINAP-Ruthenium Complex | Asymmetric hydrogenation of the C=C bond | Well-established, high enantioselectivity for many esters |

| Organocatalyst | Chiral N-Heterocyclic Carbene (NHC) pnas.org | Generation of a chiral enolate intermediate | Metal-free, tolerant of various functional groups |

| Organocatalyst | Cinchona-derived Amine nih.gov | Asymmetric functionalization of the carbon backbone | Readily available, proven in similar systems |

| Biocatalyst | Engineered Ketoreductase (KRED) nih.gov | Enantioselective reduction of a keto-precursor | Exceptional selectivity, green reaction conditions (water, RT) |

Integration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis of this compound, particularly when using complex catalytic systems, it is crucial to understand the reaction kinetics, mechanism, and the formation of any impurities in real time. Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, allows chemists to "watch" the reaction as it happens, moving away from traditional reliance on end-point analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for real-time monitoring. By inserting a probe directly into the reaction vessel, chemists can continuously track the concentration of key functional groups. For the synthesis of this compound, this would involve monitoring the disappearance of a precursor's functional group (e.g., a carboxylic acid's O-H stretch or an aldehyde's C-H stretch) and the simultaneous appearance of the ester's carbonyl (C=O) peak. This data provides immediate insight into reaction rates, conversion, and the potential stalling of the reaction.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly adept at monitoring non-polar bonds and symmetric vibrations. It is highly effective for observing the C=C double bond of the heptenoate backbone and is less sensitive to interference from polar solvents like water, making it suitable for biocatalytic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop or flow-NMR spectroscopy represents a frontier in real-time reaction analysis. It offers the most detailed structural information, allowing for the simultaneous identification and quantification of reactants, intermediates, the final product, and any byproducts. For a reaction producing this compound, NMR could distinguish between the desired (E)-isomer and any undesired (Z)-isomer, providing critical information on stereoselectivity as the reaction progresses.

Table 2: Comparison of Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Probe | Information Provided | Advantages for this Synthesis | Potential Limitations |

| ATR-FTIR | Functional group concentrations (e.g., C=O, O-H) | Robust, widely available, excellent for tracking conversion. | Signal can be broad; may not distinguish between similar species. |

| Raman | C=C and C-C bond vibrations, isomerism | Excellent for aqueous systems, sensitive to skeletal changes. | Can suffer from fluorescence; weaker signal than FTIR. |

| Online NMR | Detailed structural information, quantification of all species | Unambiguous identification of isomers and byproducts. | Lower sensitivity, higher cost, more complex setup. |

| UV-Vis | Concentration of chromophoric species | Simple, cost-effective for tracking conjugated systems. | Limited structural information; many compounds may not be UV-active. |

Application of Machine Learning and AI in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical syntheses are developed. For a target molecule like this compound, AI and machine learning (ML) can dramatically accelerate the optimization process, reducing the number of experiments required and uncovering non-obvious reaction conditions.

Predicting Reaction Outcomes: ML models can be trained on large datasets of previously reported chemical reactions. By learning the complex relationships between substrates, reagents, catalysts, and solvents, these models can predict the likely outcome of a new, proposed reaction. For instance, an AI could predict the yield and enantioselectivity for the synthesis of this compound using a variety of novel chiral catalysts, allowing researchers to prioritize the most promising candidates for laboratory investigation.

Optimizing Reaction Conditions: Once a viable synthetic route is established, ML algorithms can be used to optimize the reaction conditions for maximum yield and selectivity. This often involves a "design of experiments" (DoE) approach, where the algorithm suggests a small set of initial experiments. Based on the results, the model learns and then proposes the next set of conditions (e.g., temperature, concentration, catalyst loading) to iteratively and efficiently find the optimal reaction space. This is far more efficient than traditional one-variable-at-a-time optimization.

Automated Synthesis: The ultimate integration involves coupling AI algorithms with automated robotic synthesis platforms. The AI would design and propose a synthesis, predict the conditions, and then instruct the robot to perform the reaction. Real-time monitoring probes (as described in 9.2) would feed data back to the AI, which could then adjust the conditions on-the-fly to ensure the desired outcome. This closed-loop system would enable rapid and autonomous discovery and optimization of the best synthesis for this compound.

Table 3: Machine Learning Applications in Synthesis Optimization

| Application Area | AI/ML Technique | Potential Outcome for the Synthesis |

| Retrosynthesis Planning | Transformer-based models | Proposes novel, efficient synthetic routes from available starting materials. |

| Yield Prediction | Graph Neural Networks (GNNs) | Predicts the percentage yield for a given set of reaction conditions before running the experiment. |

| Catalyst Selection | Classification & Regression models | Ranks potential catalysts based on predicted enantioselectivity and activity for the specific substrate. |

| Process Optimization | Bayesian Optimization, DoE | Rapidly identifies optimal temperature, pressure, and concentration with minimal experiments. |

Sustainable Synthesis Approaches for this compound Production

The principles of green chemistry are increasingly critical drivers in the design of synthetic routes. For the industrial production of a compound like this compound, sustainability is not just an ethical consideration but also an economic one, aimed at reducing waste, energy consumption, and the use of hazardous materials.

Renewable Feedstocks: A key goal is to move away from petroleum-based starting materials. Research into the conversion of biomass into valuable chemical building blocks is a major focus. It may be possible to derive precursors to this compound from bio-based sources like fatty acids or terpenes, which would significantly improve the lifecycle sustainability of the final product.

Biocatalysis and Green Solvents: As mentioned previously, using enzymes (biocatalysis) is an inherently green approach. nih.gov These reactions are typically run in water or other benign solvents at ambient temperature and pressure, drastically reducing energy input and eliminating the need for hazardous organic solvents. The high selectivity of enzymes also minimizes the formation of byproducts, leading to higher atom economy and less waste.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing for sustainable production. In a flow reactor, small amounts of reactants are continuously mixed and reacted in a tube or channel. This provides superior heat and mass transfer, allowing for safer reactions at higher temperatures and pressures, often leading to dramatically reduced reaction times. The smaller reaction volume enhances safety, and the continuous nature of the process is ideal for efficient, large-scale manufacturing with a smaller physical footprint and less waste.

Atom Economy: Synthetic routes are being re-evaluated based on their "atom economy"—the measure of how many atoms from the reactants end up in the final product. Reactions like catalytic additions or rearrangements are preferred over substitutions or eliminations that generate stoichiometric waste products. Designing a synthesis for this compound that maximizes atom economy is a fundamental goal of green chemistry.

Table 4: Comparison of Sustainable Synthesis Approaches

| Approach | Core Principle | Benefit for Production |

| Biocatalysis | Use of enzymes as catalysts. nih.gov | Mild conditions, high selectivity, reduced waste, use of water as a solvent. |

| Flow Chemistry | Continuous reaction in a small-volume reactor. | Enhanced safety, rapid optimization, improved efficiency, easier scale-up. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced carbon footprint, less reliance on fossil fuels. |

| High Atom Economy Reactions | Designing reactions that incorporate most atoms from reactants into the product. | Minimization of chemical waste, more efficient use of resources. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.